molecular formula C35H56O10S B12372862 CDK2/Bcl2-IN-1

CDK2/Bcl2-IN-1

Cat. No.: B12372862
M. Wt: 668.9 g/mol
InChI Key: VYPOUUATMSNJGR-ACICULPPSA-N
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Preparation Methods

The synthesis of CDK2/Bcl2-IN-1 involves several steps, typically starting with the extraction of saponins from natural sources. The saponins are then chemically modified to enhance their inhibitory activity against CDK2 and Bcl-2. The specific synthetic routes and reaction conditions are proprietary and may vary between research groups and industrial producers . Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

CDK2/Bcl2-IN-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents.

Scientific Research Applications

CDK2/Bcl2-IN-1 has a wide range of scientific research applications:

Mechanism of Action

CDK2/Bcl2-IN-1 exerts its effects by inhibiting the activity of CDK2 and Bcl-2. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. Bcl-2 is an anti-apoptotic protein that helps cancer cells evade programmed cell death. By inhibiting both CDK2 and Bcl-2, this compound effectively induces apoptosis in cancer cells, overcoming resistance mechanisms that rely on these proteins .

Comparison with Similar Compounds

CDK2/Bcl2-IN-1 is unique due to its dual inhibitory action on both CDK2 and Bcl-2. Similar compounds include:

These compounds highlight the uniqueness of this compound in targeting both CDK2 and Bcl-2, offering a broader spectrum of action against cancer cells .

Properties

Molecular Formula

C35H56O10S

Molecular Weight

668.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl] (1R,6aR,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C35H56O10S/c1-19-10-15-35(30(39)44-29-28(45-46(40,41)42)27(38)22(36)18-43-29)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(37)31(3,4)23(32)11-14-34(24,33)7/h10,20-29,36-38H,8-9,11-18H2,1-7H3,(H,40,41,42)/t20-,21?,22+,23?,24?,25-,26?,27+,28-,29+,32-,33+,34+,35?/m0/s1

InChI Key

VYPOUUATMSNJGR-ACICULPPSA-N

Isomeric SMILES

C[C@@H]1C2C3CCC4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CCC2(CC=C1C)C(=O)O[C@@H]6[C@H]([C@@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C

Origin of Product

United States

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